Cas no 1341322-71-1 (2-(2,4-Dimethylphenyl)-2,2-difluoroacetic acid)

2-(2,4-Dimethylphenyl)-2,2-difluoroacetic acid 化学的及び物理的性質
名前と識別子
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- 2-(2,4-dimethylphenyl)-2,2-difluoroacetic acid
- EN300-1138249
- 2-(24-dimethylphenyl)-22-difluoroacetic acid
- 2-(2,4-dimethylphenyl)-2,2-difluoroaceticacid
- AKOS012097373
- 1341322-71-1
- CS-0344329
- G89792
- 2-(2,4-Dimethylphenyl)-2,2-difluoroacetic acid
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- インチ: 1S/C10H10F2O2/c1-6-3-4-8(7(2)5-6)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14)
- InChIKey: KVMUGLLIZFSHNE-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)O)(C1C=CC(C)=CC=1C)F
計算された属性
- せいみつぶんしりょう: 200.06488588g/mol
- どういたいしつりょう: 200.06488588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 37.3
2-(2,4-Dimethylphenyl)-2,2-difluoroacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D889189-1g |
2-(2,4-dimethylphenyl)-2,2-difluoroacetic acid |
1341322-71-1 | 98% | 1g |
¥1,411.00 | 2022-01-10 | |
Enamine | EN300-1138249-0.05g |
2-(2,4-dimethylphenyl)-2,2-difluoroacetic acid |
1341322-71-1 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
1PlusChem | 1P01WK0D-1g |
2-(2,4-dimethylphenyl)-2,2-difluoroacetic acid |
1341322-71-1 | 98% | 1g |
$222.00 | 2023-12-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414999-100mg |
2-(2,4-Dimethylphenyl)-2,2-difluoroacetic acid |
1341322-71-1 | 98% | 100mg |
¥478.00 | 2024-08-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D889189-bulk |
2-(2,4-dimethylphenyl)-2,2-difluoroacetic acid |
1341322-71-1 | 98% | bulk |
¥POA | 2022-01-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X85995-5g |
2-(2,4-dimethylphenyl)-2,2-difluoroacetic acid |
1341322-71-1 | 98% | 5g |
¥2168.0 | 2023-09-05 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D889189-250mg |
2-(2,4-dimethylphenyl)-2,2-difluoroacetic acid |
1341322-71-1 | 98% | 250mg |
¥741.00 | 2022-01-10 | |
Enamine | EN300-1138249-0.1g |
2-(2,4-dimethylphenyl)-2,2-difluoroacetic acid |
1341322-71-1 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
Enamine | EN300-1138249-0.25g |
2-(2,4-dimethylphenyl)-2,2-difluoroacetic acid |
1341322-71-1 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
1PlusChem | 1P01WK0D-5g |
2-(2,4-dimethylphenyl)-2,2-difluoroacetic acid |
1341322-71-1 | 98% | 5g |
$407.00 | 2023-12-22 |
2-(2,4-Dimethylphenyl)-2,2-difluoroacetic acid 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
2-(2,4-Dimethylphenyl)-2,2-difluoroacetic acidに関する追加情報
Introduction to 2-(2,4-Dimethylphenyl)-2,2-difluoroacetic Acid (CAS No. 1341322-71-1)
2-(2,4-Dimethylphenyl)-2,2-difluoroacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1341322-71-1, is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the field of medicinal chemistry and chemical biology due to its unique structural and electronic properties. This compound, featuring a benzene ring substituted with two methyl groups at the 2- and 4-positions and a difluoromethyl group at the 2-position of the acetic acid moiety, exhibits promising characteristics that make it a valuable scaffold for the development of novel therapeutic agents.
The structural motif of 2-(2,4-Dimethylphenyl)-2,2-difluoroacetic acid incorporates both lipophilic and fluorinated functional groups, which are strategically positioned to enhance interactions with biological targets. The presence of the difluoromethyl group not only imparts electronic effects that can modulate reactivity but also contributes to metabolic stability, a critical factor in drug design. Furthermore, the aromatic ring system provides a rigid framework that can be further functionalized to tailor pharmacokinetic and pharmacodynamic properties.
In recent years, there has been a growing interest in fluorinated compounds due to their ability to improve drug efficacy and bioavailability. The fluorine atom's high electronegativity leads to enhanced binding affinity and metabolic resistance, making fluorinated molecules particularly attractive for pharmaceutical applications. CAS No. 1341322-71-1 corresponds to a compound that exemplifies these advantages, positioning it as a potential lead compound for further medicinal chemistry exploration.
One of the most compelling aspects of 2-(2,4-Dimethylphenyl)-2,2-difluoroacetic acid is its versatility as a building block in synthetic chemistry. The carboxylic acid functionality allows for further derivatization through esterification, amidation, or coupling reactions, enabling the creation of diverse molecular libraries. Additionally, the aromatic ring can be modified through electrophilic or nucleophilic aromatic substitution reactions, providing chemists with ample opportunities to optimize potency and selectivity.
Recent studies have highlighted the potential of this compound in addressing various therapeutic challenges. For instance, its structural features suggest that it may interact with enzymes or receptors involved in inflammatory pathways. The lipophilic nature of the dimethylphenyl group combined with the electron-withdrawing effect of the difluoromethyl group could facilitate optimal binding to biological targets. This has led researchers to investigate its potential as an inhibitor or modulator in preclinical models.
The difluoromethyl group is particularly noteworthy for its role in enhancing metabolic stability. Many drugs suffer from rapid degradation by metabolic enzymes such as cytochrome P450 oxidases. The presence of fluorine atoms can disrupt hydrogen bonding networks within enzymes, reducing their catalytic activity towards certain substrates. This phenomenon has been observed in other fluorinated drugs and suggests that CAS No. 1341322-71-1 may exhibit improved bioavailability compared to non-fluorinated analogs.
Moreover, the dimethylphenyl substituents contribute to the lipophilicity of the molecule, which is often correlated with better membrane permeability and oral bioavailability. This balance between lipophilicity and electronic effects makes 2-(2,4-Dimethylphenyl)-2,2-difluoroacetic acid an attractive candidate for oral administration. However, it is essential to carefully evaluate potential off-target effects associated with these structural features during drug development.
In academic research circles, this compound has been employed as a key intermediate in synthesizing more complex molecules with potential therapeutic applications. Its unique combination of functional groups allows for innovative synthetic strategies that could lead to novel drug candidates targeting diseases such as cancer or neurodegenerative disorders. The growing body of literature on fluorinated compounds underscores their importance in modern drug discovery.
The synthesis of CAS No. 1341322-71-1 involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the aromatic ring system efficiently. These methods not only improve yield but also minimize waste production, aligning with green chemistry principles that are increasingly important in pharmaceutical research.
As computational chemistry plays an ever-larger role in drug design, virtual screening methods have been applied to evaluate the binding affinity of CAS No. 1341322-71-1 towards various biological targets. Molecular docking studies suggest that this compound may interact with proteins involved in signal transduction pathways relevant to diseases like diabetes or cardiovascular disorders. These predictions provide valuable starting points for experimental validation.
The potential applications of CAS No. 1341322-71-1 extend beyond traditional small-molecule drug development. Its structural features make it suitable for use as a ligand in biochemical assays or as a precursor for radiolabeled probes used in diagnostic imaging modalities like positron emission tomography (PET). Such applications could accelerate preclinical evaluation and provide deeper insights into disease mechanisms.
In conclusion,CAS No. 1341322-71-1, corresponding to 2-( )-( )-, represents an intriguing compound with significant potential in medicinal chemistry and chemical biology due to its unique structural attributes and functional groups.
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